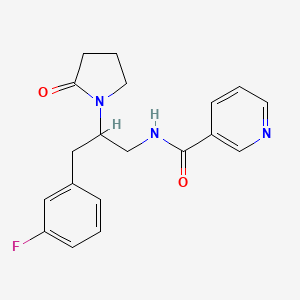
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have promising anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is not fully understood. However, several research articles have suggested that it inhibits the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression and their inhibition has been shown to induce apoptosis in cancer cells. PDEs are involved in the regulation of cyclic nucleotide levels and their inhibition has been shown to reduce inflammation.
Biochemical and Physiological Effects:
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines and induces apoptosis. In vivo studies have shown that it reduces inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. However, more studies are needed to fully understand its effects on human physiology.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well-understood. However, its limitations include its potential toxicity and lack of selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide. One direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to fully understand its effects on human physiology and to develop more selective inhibitors.
Synthesemethoden
The synthesis of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been described in several research articles. The most commonly used method involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with oxalyl chloride and an amine such as methylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWRLSBXZUTPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
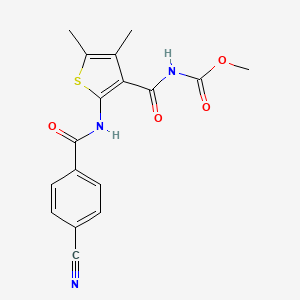
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2621508.png)
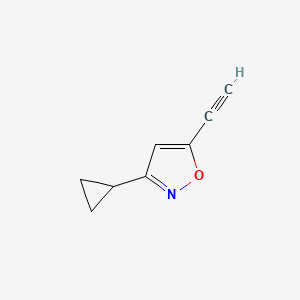
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)
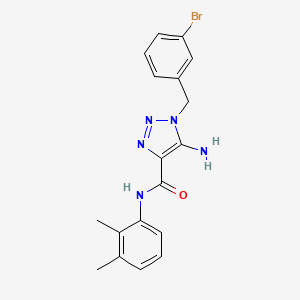
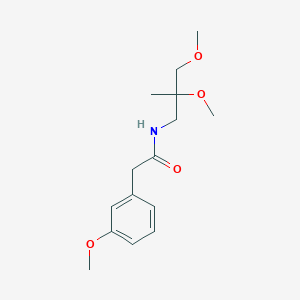
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
